molecular formula C10H16N2O B6228241 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole CAS No. 1344357-07-8

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole

Cat. No. B6228241
CAS RN: 1344357-07-8
M. Wt: 180.2
InChI Key:
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Description

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is an organic compound with the molecular formula C6H7N2O. This compound is an oxan-4-yl derivative of pyrazole, a five-member heterocyclic ring containing three nitrogen atoms. Pyrazoles have a wide range of applications in medicinal chemistry and have been studied extensively for their pharmacological properties. 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is of particular interest due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole has been shown to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of cancer cells, such as lung, colon, and breast cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to inhibit the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in a variety of experiments. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole. One potential direction is to further investigate its potential therapeutic applications, such as its ability to inhibit the growth of certain types of cancer cells. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to inhibit the activity of cyclooxygenase-2 (COX-2). Furthermore, research could be conducted to explore the potential of this compound to be used in the synthesis of other compounds, such as pyrazole derivatives. Finally, research could be conducted to investigate the potential of this compound to be used in the development of new drugs and drug delivery systems.

Synthesis Methods

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is typically synthesized through a reaction between dimethyloxan-4-yl bromide and hydrazine hydrate. The reaction is carried out in tetrahydrofuran (THF) at a temperature of 0°C and is catalyzed by a tertiary amine. The product is then isolated and purified by column chromatography.

Scientific Research Applications

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, it has been shown to inhibit the growth of certain types of cancer cells, such as lung, colon, and breast cancer cells. Additionally, it has been used in the synthesis of various other compounds, such as pyrazole derivatives, which have been studied for their potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromotetrahydrofuran followed by reduction with sodium borohydride.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-bromotetrahydrofuran", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 g, 9.2 mmol) in methanol (10 mL) and add 4-bromotetrahydrofuran (1.5 g, 9.2 mmol).", "Step 2: Heat the reaction mixture at 80°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (10 mL).", "Step 4: Extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 7: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol).", "Step 8: Stir the reaction mixture at room temperature for 24 hours.", "Step 9: Quench the reaction by adding water (10 mL) and stirring for an additional 30 minutes.", "Step 10: Extract the product with ethyl acetate (3 x 10 mL).", "Step 11: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the solution under reduced pressure to obtain a white solid.", "Step 13: Recrystallize the white solid from ethanol to obtain 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole as a white crystalline solid (yield: 60%)." ] }

CAS RN

1344357-07-8

Product Name

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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